molecular formula C9H13N3 B13048315 4-(2-Aminoethyl)benzimidamide

4-(2-Aminoethyl)benzimidamide

Cat. No.: B13048315
M. Wt: 163.22 g/mol
InChI Key: YBXXTLSPMFKJDC-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)benzimidamide is an organic compound with the molecular formula C9H13N3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)benzimidamide can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzyl chloride with ethylenediamine under basic conditions to form the desired product . Another method involves the reduction of 4-(2-nitroethyl)benzimidazole using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)benzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-(2-Aminoethyl)benzimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)benzimidamide involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Aminoethyl)benzimidamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-(2-aminoethyl)benzenecarboximidamide

InChI

InChI=1S/C9H13N3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6,10H2,(H3,11,12)

InChI Key

YBXXTLSPMFKJDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)C(=N)N

Origin of Product

United States

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